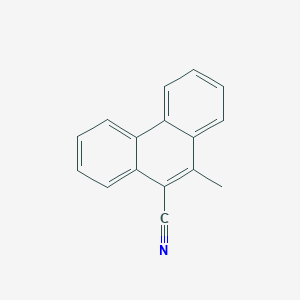

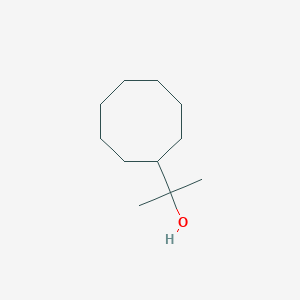

1-Methoxy-3-(sulfinylamino)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex benzene derivatives often involves multi-step reactions and the use of catalysts. For instance, the Rhodium-catalyzed synthesis of benzopyrans as described in the first paper involves a transannulation reaction of N-sulfonyl-1,2,3-triazoles with o-quinone methides derived from 2-hydroxybenzyl alcohols . This method could potentially be adapted for the synthesis of 1-Methoxy-3-(sulfinylamino)benzene by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Methoxy-3-(sulfinylamino)benzene can be determined using various spectroscopic techniques. For example, the Schiff base mentioned in the third paper was characterized by MS, IR, 1H NMR, 13C NMR, HETCOR, and UV–Visible spectroscopy, and its crystal structure was determined using X-ray crystallography . These techniques could be applied to 1-Methoxy-3-(sulfinylamino)benzene to elucidate its structure.

Chemical Reactions Analysis

The reactivity of methoxy and sulfinylamino functional groups suggests that 1-Methoxy-3-(sulfinylamino)benzene could undergo various chemical reactions. For example, the second paper describes the uncatalyzed condensation of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadienes with sulfonyl chlorides to synthesize diketosulfones . This indicates that the sulfinylamino group in 1-Methoxy-3-(sulfinylamino)benzene could potentially react with electrophiles to form new compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 1-Methoxy-3-(sulfinylamino)benzene can be inferred from related compounds. For instance, the crystallographic data provided in the third paper give insights into the solid-state structure and density of a similar compound . The solubility, melting point, and stability of 1-Methoxy-3-(sulfinylamino)benzene would likely be influenced by the presence of the methoxy and sulfinylamino groups, which can participate in hydrogen bonding and other intermolecular interactions.

科学的研究の応用

Crystallographic Analysis

1-Methoxy-3-(sulfinylamino)benzene and its derivatives have been studied for their unique structural properties. For instance, the compound "(Z)-1-Methoxy-1-phenyl-2-(4-toluenesulfonyl)ethene" showcases cis methoxy group and sulfonyl moiety orientations relative to the olefinic bond, with the benzene rings almost perpendicular to each other, highlighting the compound's potential for studying molecular interactions and structural configurations in crystallography (Wei‐Ming Xu, Xiu‐Rong Hu, & J. Gu, 2004).

Organic Synthesis

Research into "1-Methoxy-3-(sulfinylamino)benzene" derivatives has led to advancements in organic synthesis techniques and the creation of novel compounds. For example, the synthesis of nonsymmetric pillar[5]arenes and their acetonitrile inclusion compounds from related methoxy-substituted benzene derivatives demonstrates the compound's utility in constructing complex molecular architectures with potential applications in host-guest chemistry and molecular recognition (Yuhui Kou et al., 2010).

Materials Science

In materials science, derivatives of "1-Methoxy-3-(sulfinylamino)benzene" have been explored for their potential applications in electronic and photonic materials. For instance, the investigation into the sulfur–oxygen interactions in π-conjugated oligomers, using far-infrared spectroscopy coupled with density functional theory calculations, highlights the impact of methoxy groups on the intramolecular non-covalent interactions, which is crucial for designing advanced materials with specific electronic properties (P. Hermet et al., 2012).

Environmental Sensing and Adsorption

The compound's derivatives have shown promise in environmental applications, such as the detection and adsorption of pollutants. Research demonstrates that methoxy-substituted polyanilines, derived from aniline monomers including "1-Methoxy-3-(sulfinylamino)benzene," exhibit unique gas sensing properties and can function as novel materials for the removal of sulfur dioxide from the environment, showcasing the compound's utility in environmental science and engineering (Y. Tian, K. Qu, & Xiangqun Zeng, 2017).

特性

IUPAC Name |

1-methoxy-3-(sulfinylamino)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c1-10-7-4-2-3-6(5-7)8-11-9/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWAFSXBHVNRFPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N=S=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methoxy-3-(sulfinylamino)benzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene](/img/structure/B99996.png)